3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid
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Overview
Description
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of an azetidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl protecting group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into the azetidine ring, resulting in a more sustainable and versatile process .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the benzoic acid moiety.
Substitution: Substitution reactions can occur at the benzoic acid moiety or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The azetidine ring and benzoic acid moiety can interact with enzymes and proteins, leading to modifications in their activity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid: This compound has a similar structure but includes an oxazole ring instead of a benzoic acid moiety.
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid moiety.
Uniqueness
This compound is unique due to its combination of an azetidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl protecting group. This structure provides specific reactivity and stability, making it valuable in synthetic and pharmaceutical chemistry .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-5-4-6-11(7-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUJVLWOMFHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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